2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide
Description
2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide is a synthetic compound featuring a pyridine core substituted with a methoxy group at position 2 and a carboxamide-linked ethyl chain modified with a sulfur-containing oxane (tetrahydropyran) moiety.
Properties
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-14-12(3-2-6-16-14)13(17)15-7-10-20-11-4-8-19-9-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBSAZSLLQLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the methoxy group and the carboxamide functionality. The thioether linkage to the oxane ring is then formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Key Compounds
Substituent-Driven Differences in Physicochemical Properties
- Oxan-4-ylsulfanyl vs. Oxazole (BK52746): The oxane ring in the target compound provides a larger, more flexible sulfur-containing substituent compared to the rigid 3-methyloxazole in BK52744.
- Thiazolidinone Derivative (): The thiazolidinone ring introduces a ketone and sulfur atom, enabling hydrogen bonding and metal coordination. This contrasts with the oxane’s ether linkage, suggesting divergent binding modes in biological targets .
Pharmacological and Functional Insights
- Synthetic Cannabinoids (): Compounds like 5F-CUMYL-PICA share the carboxamide backbone but feature pyrrolopyridine or indazole cores with fluorinated alkyl chains. These modifications enhance affinity for cannabinoid receptors (CB1/CB2), leading to psychoactive effects, whereas the target compound’s oxane group likely redirects activity toward non-neurological targets .
- Antimicrobial Potential (): The thiazolidinone derivative’s 4-chlorophenyl group and sulfur-rich scaffold are associated with antimicrobial activity, suggesting that the target compound’s oxane-sulfanyl group could be optimized for similar applications .
Biological Activity
2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N2O3S
- Molecular Weight : 281.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The oxan-4-ylsulfanyl group may interact with biological molecules, modulating their activity through hydrogen bonding and other interactions. This can lead to various biological effects, depending on the specific targets and pathways involved.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various derivatives related to pyridine compounds. For instance, a study investigated several pyridinethione derivatives for their cytotoxicity against human cancer cell lines (HCT-116, HepG-2, MCF-7). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3b | HCT-116 | 5.0 |
| 4c | HepG-2 | 8.0 |
| 5d | MCF-7 | 6.5 |
This table summarizes the IC50 values for selected compounds against various cancer cell lines, illustrating the potential of these derivatives as anticancer agents.
Antimicrobial Activity
Additionally, compounds with similar structural motifs have been shown to possess antimicrobial properties. For instance, sulfonamide derivatives have demonstrated inhibitory effects on sulfonamide-sensitive enzymes, which are crucial in bacterial growth and survival. The presence of the methanesulfonamide group in related compounds suggests that this compound could also exhibit antimicrobial activity.
Case Studies
In a recent investigation into novel pyridine derivatives, researchers synthesized several compounds and evaluated their biological activities. Among these, compounds exhibiting strong antiproliferative activity were identified as potential leads for further development in cancer therapeutics . Molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins associated with cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
